1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Construction of the pyrimidine ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling reactions: The pyrazole and pyrimidine rings can be coupled using palladium-catalyzed cross-coupling reactions.
Formation of the piperidine ring: This can be synthesized through hydrogenation of pyridine derivatives.
Amide bond formation: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction reactions could target the pyridine or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide may have applications in:
Medicinal chemistry: Potential as a drug candidate due to its complex structure and potential biological activity.
Biological research: Used as a probe to study biological pathways or as a ligand in receptor binding studies.
Industrial applications: Could be used in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might:
Bind to specific receptors or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide
Uniqueness
The unique combination of pyrazole, pyrimidine, and piperidine rings, along with the specific substitution pattern, may confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKFAWJCHWGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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